molecular formula C10H10N2O B8754164 5-(Cyclopropylmethoxy)picolinonitrile

5-(Cyclopropylmethoxy)picolinonitrile

Cat. No. B8754164
M. Wt: 174.20 g/mol
InChI Key: ALQWICMXEZHUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895733B2

Procedure details

Cyclopropylmethanol (0.120 mL, 1.504 mmol) was added to a suspension of sodium hydride (60% in mineral oil) (0.072 g, 1.805 mmol) in DMF (4 mL) at room temperature. The mixture was stirred at room temperature for 30 min, 4-chlorobenzonitrile (0.139 g, 1.002 mmol) was added. The reaction mixture was stirred at room temperature for 18 h. The mixture was diluted with water and extracted with EtOAc (3 times). The organic extracts were combined, washed with water (2 times), brine (2 times), dried and evaporated under vacuum. The crude residue was purified by flash chromatography (hexane:EtOAc 9:1 to 85:15) to afford the title compound (0.120 g, 69%). Method B HPLC-MS: MH+ requires m/z=175. Found: m/z=175, Rt=1.73 min (100%).
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
0.072 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.139 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
69%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][OH:5])[CH2:3][CH2:2]1.[H-].[Na+].Cl[C:9]1[CH:16]=C[C:12]([C:13]#[N:14])=[CH:11][CH:10]=1.C[N:18](C=O)C>O>[CH:1]1([CH2:4][O:5][C:12]2[CH:11]=[CH:10][C:9]([C:16]#[N:18])=[N:14][CH:13]=2)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.12 mL
Type
reactant
Smiles
C1(CC1)CO
Name
Quantity
0.072 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.139 g
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3 times)
WASH
Type
WASH
Details
washed with water (2 times), brine (2 times)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (hexane:EtOAc 9:1 to 85:15)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)COC=1C=CC(=NC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.